

# An In-Depth Technical Guide to Pentaerythrityl Tetrastearate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Pentaerythrityl Tetrastearate

Cat. No.: B093931

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**Pentaerythrityl Tetrastearate** (PETS) is a tetraester synthesized from the reaction of pentaerythritol and stearic acid.[1] It is a multifaceted compound utilized across various industries, including plastics, cosmetics, and pharmaceuticals, primarily for its properties as a lubricant, thickener, stabilizer, and emollient.[2][3][4] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.

## Core Molecular and Physical Data

**Pentaerythrityl Tetrastearate** is a large, waxy molecule, which contributes to its low volatility and solid-state nature at ambient temperatures.[3] Its extensive use as an excipient in pharmaceutical formulations is due to its stability and ability to modify the physical properties of a product.[5]

Identifier	Value	Source
Molecular Formula	C <sub>77</sub> H <sub>148</sub> O <sub>8</sub>	<a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	~1202.0 g/mol	<a href="#">[6]</a> <a href="#">[7]</a>
IUPAC Name	[3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate	<a href="#">[6]</a> <a href="#">[7]</a>
CAS Number	115-83-3	<a href="#">[2]</a> <a href="#">[6]</a>
Appearance	White to off-white waxy solid, powder, or crystals. <a href="#">[2]</a> <a href="#">[3]</a>	<a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	60-66 °C	<a href="#">[1]</a>
Solubility	Insoluble in water; soluble in solvents like ethanol and benzene. <a href="#">[3]</a> <a href="#">[8]</a>	<a href="#">[3]</a> <a href="#">[8]</a>

## Functional Applications in Research and Development

**Pentaerythrityl Tetrastearate** is valued for its versatility. In pharmaceutical and cosmetic development, it serves multiple functions that enhance product performance and stability.

Function	Description	Application Area
Viscosity Agent	Increases the thickness of aqueous and non-aqueous systems, creating smooth, creamy textures. <a href="#">[2]</a> <a href="#">[9]</a>	Creams, Lotions, Ointments
Emollient	Forms a non-greasy, protective layer on the skin to prevent moisture loss. <a href="#">[1]</a> <a href="#">[2]</a>	Skincare, Foundations
Stabilizer	Helps to blend oil and water components in emulsions, maintaining product integrity over time. <a href="#">[2]</a> <a href="#">[3]</a>	Emulsions, Suspensions
Excipient	Used in drug formulations to enhance the stability and efficacy of the final product. <a href="#">[5]</a>	Solid and Semi-solid Dosage Forms
Mold Release Agent	Facilitates the smooth release of molded products, crucial in polymer-based medical devices. <a href="#">[1]</a> <a href="#">[10]</a> <a href="#">[11]</a>	Medical Plastics, Device Manufacturing

## Experimental Protocols

Detailed methodologies for the synthesis and analysis of **Pentaerythrityl Tetrastearate** are critical for its application in a controlled research environment.

### Synthesis Protocol: Acid-Catalyzed Esterification

The industrial synthesis of **Pentaerythrityl Tetrastearate** is typically achieved through the direct esterification of pentaerythritol with stearic acid.[\[2\]](#)[\[3\]](#) The process involves high temperatures and vacuum conditions to drive the reaction to completion by removing the water byproduct.

Materials:

- Stearic Acid
- Pentaerythritol
- Acid Catalyst (e.g., p-toluenesulfonic acid)[12]
- Diatomite or Activated Carbon (for purification)[12][13]

#### Methodology:

- **Reactant Loading:** Stearic acid is added to a reaction vessel and heated until completely molten.[12][13] Pentaerythritol and the acid catalyst are then added to the molten stearic acid.[12][13]
- **Initial Reaction Phase:** The mixture is heated to approximately 115-125°C under a controlled negative pressure (e.g., 0.01-0.03 MPa) to initiate the esterification and begin water removal. [12][13]
- **Secondary Reaction Phase:** The temperature is increased to 137-143°C, and the vacuum is intensified to 0.05-0.06 MPa to further drive the reaction.[12][13]
- **Final Reaction Phase:** The temperature is raised again to 155-165°C, and the vacuum is increased to 0.06-0.09 MPa. The reaction proceeds at this constant temperature and pressure until completion, as determined by monitoring parameters like the acid value of the mixture.[12][13]
- **Purification:** After the reaction concludes, the product is cooled. A purification agent, such as diatomite or activated carbon, is added to adsorb the catalyst and other impurities.[12][13]
- **Filtration and Finishing:** The mixture is filtered (e.g., using a plate-and-frame filter press) to remove the purification agent. The resulting filtrate, which is purified **Pentaerythrityl Tetraestearate**, is then processed into its final form, such as pellets or powder.[12][13]

## Analytical Protocol: Quantification by Non-Aqueous RP-HPLC

A validated non-aqueous reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the quantification of **Pentaerythrityl Tetrastearate**, particularly as a mold release agent in polymer matrices like polycarbonate.[10]

#### Instrumentation & Conditions:

- HPLC System: Standard HPLC with an Evaporative Light Scattering Detector (ELSD).[10]
- Column: C18 reverse-phase column.[14]
- Mobile Phase: A gradient of dichloromethane and acetonitrile is often effective for similar large, non-polar molecules.[14]
- Calibration: An external standard calibration is performed using a reference standard of **Pentaerythrityl Tetrastearate**.

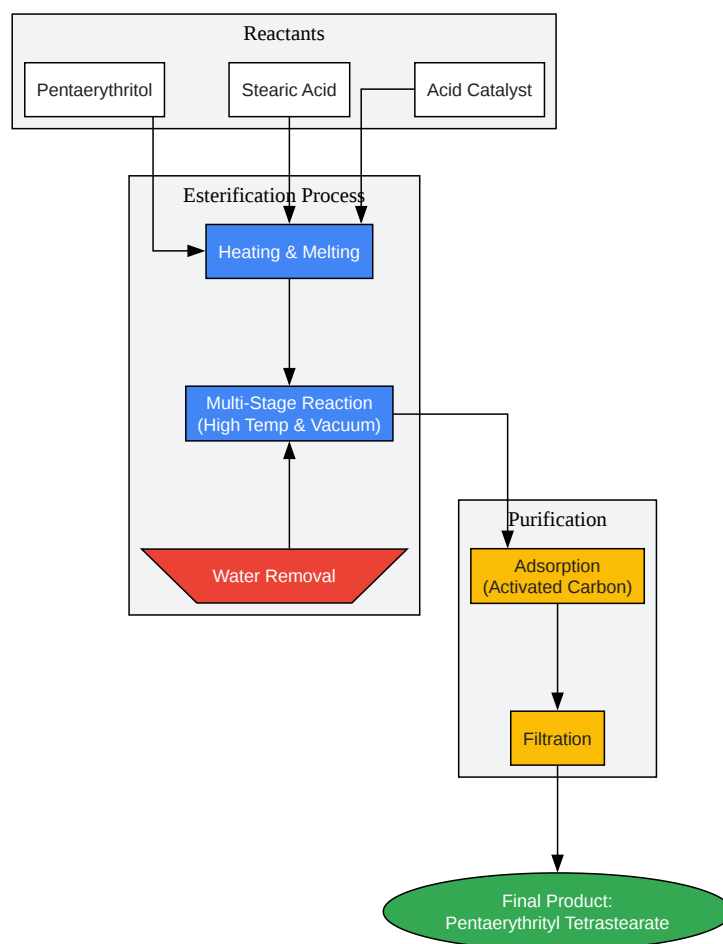
#### Methodology:

- Standard Preparation: Prepare a stock solution of **Pentaerythrityl Tetrastearate** reference standard in a suitable solvent (e.g., dichloromethane/acetonitrile). Create a series of calibration standards by diluting the stock solution to achieve concentrations across a linear range (e.g., 0.05-0.2 mg/mL).[10]
- Sample Preparation: Accurately weigh the sample matrix (e.g., polycarbonate) containing **Pentaerythrityl Tetrastearate**. Dissolve the sample in a suitable solvent to extract the analyte, ensuring the final concentration is within the calibrated range.
- Chromatographic Analysis: Inject the prepared standards and samples into the HPLC system. The analyte components elute as a single peak under established chromatographic conditions.[10]
- Quantification: Construct a calibration curve by plotting the peak area response from the ELSD against the concentration of the standards. Determine the concentration of **Pentaerythrityl Tetrastearate** in the samples by interpolating their peak areas from the calibration curve. The method's linearity is confirmed with a coefficient of determination > 0.999.[10]

- Validation: The method should be validated for linearity, accuracy, precision (repeatability), and limits of detection (LOD) and quantification (LOQ). Reported recovery for this type of method is typically in the range of 100-101%.<sup>[10]</sup>

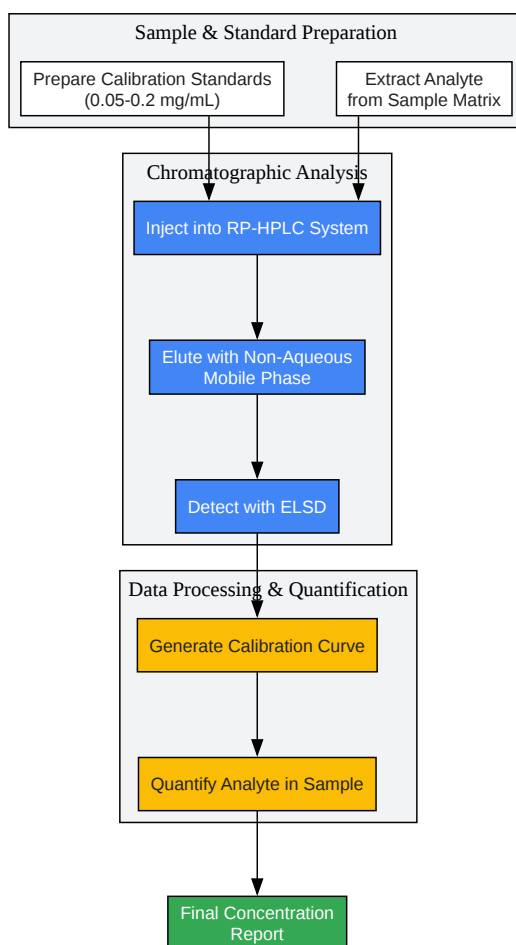
## Visualized Workflows and Relationships

Diagrams help to clarify complex processes and relationships, providing an accessible overview for technical audiences.



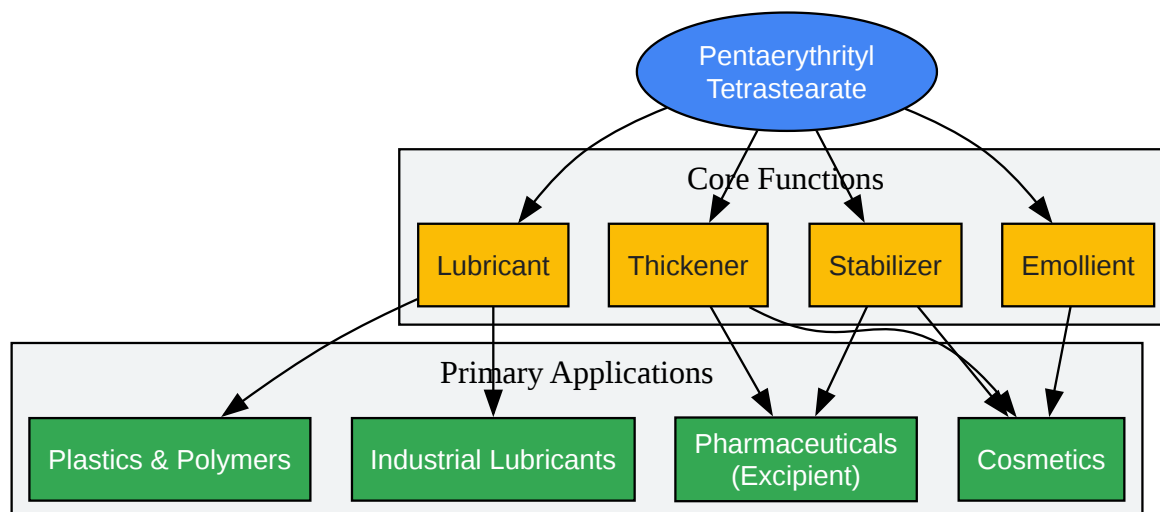
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Caption: Synthesis workflow for **Pentaerythrityl Tetrastearate** via esterification.



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Caption: Analytical workflow for PETS quantification using RP-HPLC-ELSD.



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Caption: Logical relationships between PETS functions and its key applications.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to Pentaerythrityl Tetrastearate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093931#pentaerythrityl-tetrastearate-molecular-weight-and-formula>]

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